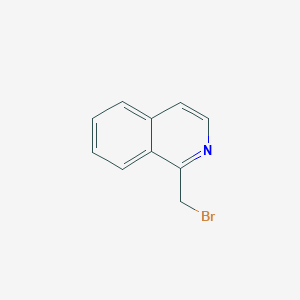1-(Bromomethyl)isoquinoline
CAS No.: 74417-44-0
Cat. No.: VC2001096
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74417-44-0 |
|---|---|
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 1-(bromomethyl)isoquinoline |
| Standard InChI | InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 |
| Standard InChI Key | WGMSTZBEMVJMCR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN=C2CBr |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2CBr |
Introduction
Chemical Identity and Physical Properties
1-(Bromomethyl)isoquinoline is a bicyclic heterocyclic compound characterized by an isoquinoline scaffold with a bromomethyl group attached at the 1-position. Its structure combines the aromatic properties of isoquinoline with the reactive functionality of the bromomethyl group, making it a valuable building block in organic synthesis.
Basic Information
The compound exists in two primary forms: the free base and the hydrobromide salt. Their key properties are summarized in the following table:
| Property | 1-(Bromomethyl)isoquinoline | 1-(Bromomethyl)isoquinoline hydrobromide |
|---|---|---|
| CAS Number | 74417-44-0 | 337508-56-2 |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N |
| Molecular Weight | 222.08 g/mol | 303.00 g/mol |
| Physical State | Solid | Solid |
| Color | Not specified | Light brown to brown |
| Melting Point | Not specified | 180-190°C |
The compound features a nitrogen atom within the isoquinoline ring system, contributing to its basicity and ability to form salts such as the hydrobromide .
Structural Characteristics
The molecular structure of 1-(Bromomethyl)isoquinoline consists of:
-
An isoquinoline core (a benzene ring fused with a pyridine ring)
-
A bromomethyl (−CH₂Br) substituent at the 1-position
The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, making this compound useful as an alkylating agent in organic synthesis .
Isomeric Forms
Various positional isomers of bromomethylisoquinoline have been reported in the literature, each with distinct properties and applications.
Comparison of Isomers
| Isomer | CAS Number | Molecular Weight | Notable Features |
|---|---|---|---|
| 1-(Bromomethyl)isoquinoline | 74417-44-0 | 222.08 g/mol | Most commonly used isomer |
| 6-(Bromomethyl)isoquinoline | Not specified | 222.08 g/mol | Used in pharmaceutical research |
| 8-(Bromomethyl)isoquinoline | 942579-56-8 | 222.08 g/mol | Alternative building block |
These isomers differ in the position of the bromomethyl group on the isoquinoline scaffold, which affects their reactivity patterns and applications in synthetic chemistry .
Synthetic Methods
The synthesis of 1-(Bromomethyl)isoquinoline typically involves bromination of 1-methylisoquinoline. Several approaches have been developed to obtain this compound with high yield and purity.
Direct Bromination
The most common synthetic route involves the direct bromination of 1-methylisoquinoline using a brominating agent such as N-bromosuccinimide (NBS) or bromine. This reaction typically proceeds via a radical mechanism and requires careful control of reaction conditions to prevent multiple bromination .
Alternative Methods
Alternative synthetic routes may include:
-
Functionalization of isoquinoline followed by introduction of the bromomethyl group
-
Construction of the isoquinoline ring system with the bromomethyl group already in place
-
Conversion of other functional groups (e.g., hydroxymethyl) to bromomethyl using appropriate brominating agents
These synthetic approaches must be optimized to achieve high yields and purity, especially when the product is intended for pharmaceutical applications .
Applications in Research and Industry
1-(Bromomethyl)isoquinoline has found applications across multiple fields due to its unique structural features and reactivity.
Pharmaceutical Research
In medicinal chemistry, 1-(Bromomethyl)isoquinoline serves as a key intermediate in the synthesis of various pharmaceutical agents. Its importance is highlighted in several areas:
-
Development of Heat Shock Protein 90 (HSP90) inhibitors: Compounds derived from 1-(Bromomethyl)isoquinoline have been investigated as potential HSP90 inhibitors, which are of interest in cancer therapy .
-
Synthesis of biologically active heterocyclic compounds: The reactive bromomethyl group allows for easy functionalization to create compounds with various pharmacological properties .
Organic Synthesis
As a building block in organic synthesis, 1-(Bromomethyl)isoquinoline offers several advantages:
-
The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions
-
The isoquinoline scaffold provides a platform for creating complex molecular structures
-
The compound can participate in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds
| Hazard Type | Classification | GHS Symbols |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) | GHS07 |
| Eye Irritation | Category 2 (H319) | GHS07 |
For the hydrobromide salt, additional hazards include:
-
Skin corrosion/irritation (Category 2)
-
Specific target organ toxicity - single exposure (Category 3, respiratory system)
| Compound | Supplier | Product Number | Available Quantities | Purity |
|---|---|---|---|---|
| 1-(Bromomethyl)isoquinoline | TRC | B847213 | 10mg, 50mg, 100mg | Not specified |
| 1-(Bromomethyl)isoquinoline | Biosynth Carbosynth | FB142873 | 100mg | Not specified |
| 1-(Bromomethyl)isoquinoline | AK Scientific | 9770AH | 250mg | Not specified |
| 1-(Bromomethyl)isoquinoline hydrobromide | Thermo Scientific | Not specified | 1g, 5g | 97% |
| 8-(Bromomethyl)isoquinoline | LGC Standards | TRC-B685390-1G | Not specified | Not specified |
This indicates that while the compound is commercially available, it is primarily supplied for research purposes rather than industrial-scale applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume